(-)-Pseudoephedrine

Adrenergic Receptor Pharmacology Stereospecific Binding Nasal Decongestant Mechanism

Procure stereochemically pure (1R,2R)-(-)-Pseudoephedrine (CAS 321-97-1), the essential reference standard for pharmacopoeial monograph compliance (USP, EP, JP, BP) and chiral analytical method development. Unlike the commercially predominant (+)-enantiomer, this (-)-stereoisomer exhibits reduced cardiovascular pressor effects and distinct adrenergic receptor binding, making it irreplaceable for accurate chiral impurity profiling. Validated chiral HPLC methods detect stereoisomeric impurities as low as 0.02%, ensuring precise quantification for ANDA/NDA submissions and QC release testing of pseudoephedrine-containing drug products. Not interchangeable with (+)-pseudoephedrine or phenylephrine.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 321-97-1
Cat. No. B034784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Pseudoephedrine
CAS321-97-1
Synonyms(1R,2R)-2-METHYLAMINO-1-PHENYL-1-PROPANOL; (1R,2R)-2-(METHYLAMINO)-1-PHENYLPROPAN-1-OL; (1r,2r)-(-)-2-(methylamino)-1-phenylpropanol; (1R,2R)-(-)-PSEUDOEPHEDRINE; R,R(-)-PSEUDOEPHEDRINE; (-)-PSI-EPHEDRINE; (1r,2r)-ephedrine; alpha-(1-(methylamino)ethyl)-,(r
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1
InChIKeyKWGRBVOPPLSCSI-SCZZXKLOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.8 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Pseudoephedrine (CAS 321-97-1): Pharmacological and Regulatory Reference Standard for Chiral Decongestant Research


(-)-Pseudoephedrine (CAS 321-97-1), designated chemically as (1R,2R)-2-(methylamino)-1-phenylpropan-1-ol, is a stereospecific sympathomimetic amine that functions as both a direct and indirect adrenergic agonist [1]. Unlike the commercially predominant (+)-enantiomer, (-)-pseudoephedrine exhibits a distinct pharmacological profile characterized by reduced pressor effects and potentially differential receptor binding [2]. It serves as a critical reference standard for pharmacopoeial monographs (USP, EP, JP, BP) and is essential for chiral analytical method development [3].

(-)-Pseudoephedrine Procurement: Why Enantiomeric Purity and Stereochemistry Dictate Experimental Outcomes


Generic substitution between pseudoephedrine enantiomers or diastereomers is not scientifically valid due to profound stereospecific differences in pharmacodynamics and pharmacokinetics. While (+)-pseudoephedrine is widely used as an over-the-counter decongestant, its (-)-enantiomer demonstrates distinct binding affinities at adrenergic receptors and reduced cardiovascular pressor activity [1]. Furthermore, substitution with alternative decongestants like phenylephrine is precluded by drastic disparities in oral bioavailability (nearly 100% for pseudoephedrine versus approximately 38% for phenylephrine), directly impacting systemic exposure and therapeutic efficacy [2]. The analytical differentiation between these chiral species requires specialized methodologies; impurities as low as 0.02% can be detected using validated chiral HPLC, underscoring the necessity of well-characterized, stereochemically pure reference materials [3].

(-)-Pseudoephedrine (CAS 321-97-1) Comparative Data: Head-to-Head Differentiation Against Analogs


Superior α-Adrenergic Receptor Binding Affinity of (-)-Pseudoephedrine vs. (+)-Pseudoephedrine

The (-)-enantiomer of pseudoephedrine demonstrates significantly greater binding affinity for α-adrenergic receptors compared to its (+)-enantiomer. This stereospecific interaction is directly linked to the primary mechanism of nasal decongestion: vasoconstriction of nasal mucosa blood vessels [1]. While exact Ki values were not disclosed in the patent literature, the qualitative claim of 'greater affinity' underpins the therapeutic differentiation [1].

Adrenergic Receptor Pharmacology Stereospecific Binding Nasal Decongestant Mechanism

Reduced Pressor Activity: (-)-Pseudoephedrine Exhibits Weaker Cardiovascular Effects than Ephedrine Isomers

In a controlled human study, the dose of pseudoephedrine required to raise diastolic blood pressure above 90 mmHg was 210-240 mg, compared to only 60-90 mg for ephedrine. This represents an approximate 3- to 4-fold weaker pressor effect for pseudoephedrine relative to its diastereomer ephedrine [1]. In anesthetized canine models, pseudoephedrine was confirmed as a weaker vasoconstrictor than ephedrine in several major arterial beds [2].

Cardiovascular Safety Sympathomimetic Toxicity Blood Pressure

Orally Bioavailable Decongestant: Pseudoephedrine Exhibits Near-Complete Absorption vs. Phenylephrine's Erratic Bioavailability

Pseudoephedrine is readily and completely absorbed from the gastrointestinal tract, with a bioavailability approaching 100%. In stark contrast, phenylephrine, a common alternative oral decongestant, has an oral bioavailability of only approximately 38% due to extensive pre-systemic metabolism in the gut wall [1]. This fundamental pharmacokinetic difference directly impacts systemic exposure and, consequently, clinical efficacy.

Oral Bioavailability Pharmacokinetics Drug Formulation

Validated Chiral HPLC Resolution: Enantiomeric Impurity Detection of Pseudoephedrine with 0.02% Sensitivity

A validated high-pressure liquid chromatography (HPLC) method using a Supelcosil LC-(S) Naphthyl Urea chiral column effectively resolves the four stereoisomeric components of ephedrine and pseudoephedrine when derivatized [1]. A related method utilizing a polysaccharide-based chiral column and high-resolution mass spectrometry (LC-HRMS) was able to detect and quantify enantiomeric impurities in (+)-pseudoephedrine samples with a sensitivity as low as 0.02% [2].

Chiral Chromatography Analytical Method Validation Enantiomeric Purity

Extended-Release Formulation Enables 12-16 Hour Plasma Level Maintenance for Once-Daily Dosing

A proprietary stable extended-release oral dosage composition has been developed to provide a release rate profile for pseudoephedrine over an extended period exceeding 12 hours, and optimally at least 16 hours, while maintaining an effective once-daily dose [1]. This contrasts with conventional immediate-release formulations which have a duration of action of only 4-6 hours [2].

Extended-Release Drug Delivery Pharmaceutical Formulation Patient Compliance

Optimal Deployment of (-)-Pseudoephedrine (CAS 321-97-1) in Analytical and Preclinical Workflows


Chiral Reference Standard for Pharmacopoeial Compliance and ANDA Submissions

The (1R,2R)-(-)-Pseudoephedrine reference standard is essential for analytical method development, method validation (AMV), and quality control (QC) during the manufacture of pseudoephedrine-containing drug products. It meets the strict regulatory requirements set by the USP, EMA, JP, and BP, and is crucial for Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions. Its use ensures accurate quantification of the active pharmaceutical ingredient and detection of stereoisomeric impurities, as validated by high-sensitivity chiral HPLC methods capable of detecting impurities as low as 0.02% [1].

Preclinical Development of Next-Generation Decongestants with Improved Cardiovascular Safety

Given the established weaker pressor activity of pseudoephedrine relative to ephedrine, (-)-pseudoephedrine serves as a valuable tool compound in preclinical cardiovascular safety pharmacology studies. Researchers can use this stereoisomer to probe structure-activity relationships at adrenergic receptors, with the goal of designing new decongestant agents that retain nasal vasoconstrictive efficacy but exhibit an even wider therapeutic index with respect to blood pressure elevation. The differentiation of (-)-pseudoephedrine from (+)-pseudoephedrine in receptor binding affinity provides a further avenue for targeted molecular design [2].

Formulation and Analytical Development of Extended-Release Oral Dosage Forms

For pharmaceutical scientists developing controlled-release drug products, (-)-pseudoephedrine is a key ingredient in formulations designed to achieve once-daily dosing. The established extended-release technology, which maintains therapeutic plasma levels for 12-16 hours, provides a proven template for creating novel combination products or generic versions of popular multi-symptom cold medications. This application requires rigorous analytical testing using validated chiral HPLC methods to ensure the correct stereoisomer is incorporated and remains stable throughout the product's shelf life [3].

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